Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]THIOPHENE-2-CARBOXAMIDE

Medicinal Chemistry Lead Optimization Drug-likeness

Select this compound (CAS 1421528-53-1) to access a well-characterized, racemic dihydrobenzofuran-thiophene-2-carboxamide from an established HTS collection. The 2,3-dihydrobenzofuran core is a validated privileged scaffold for mPGES-1 and cholinesterase inhibitor design. The unsubstituted thiophene-2-carboxamide terminus and hydroxyethyl linker provide clean SAR vectors—unlike the +34.4 Da 5-Cl analog or methyl-linked variants—enabling parallel SAR-by-catalog procurement of the entire F6414 analog series. With MW 289.35, 2 HBD, 4 rotatable bonds and Lipinski compliance, it is the optimal starting point for fragment growth and late-stage functionalization.

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 1421528-53-1
Cat. No. B2809066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]THIOPHENE-2-CARBOXAMIDE
CAS1421528-53-1
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CS3)O
InChIInChI=1S/C15H15NO3S/c17-12(9-16-15(18)14-2-1-7-20-14)10-3-4-13-11(8-10)5-6-19-13/h1-4,7-8,12,17H,5-6,9H2,(H,16,18)
InChIKeyXYBKAKGZSGKSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide (CAS 1421528-53-1): Structural Identity, HTS Provenance, and Procurement Context


N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide (CAS 1421528-53-1; molecular formula C₁₅H₁₅NO₃S; MW 289.35 g/mol; InChIKey XYBKAKGZSGKSTG-UHFFFAOYSA-N) is a synthetic small molecule comprising a 2,3-dihydrobenzofuran core linked via a 2-hydroxyethyl spacer to a thiophene-2-carboxamide terminus . The compound is catalogued as a racemic mixture in the Life Chemicals High-Throughput Screening (HTS) Compound Collection under product number F6414-0027, supplied as a solid . The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, having been used as a chemical platform for designing inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and other targets [1]. The hydroxyethyl linker introduces a stereogenic center at the benzylic position, yielding (R) and (S) enantiomers in the racemate, while the unsubstituted thiophene-2-carboxamide terminus distinguishes this compound from halogenated or otherwise modified analogs within the same chemical series.

Why Generic Substitution Fails for N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide: Structural Determinants That Preclude Simple Analog Swapping


Compounds within the dihydrobenzofuran–thiophene carboxamide class cannot be generically interchanged because three interdependent structural features govern their binding interactions and physicochemical properties: (i) the oxidation state of the benzofuran core (2,3-dihydro vs. fully aromatic benzofuran), which alters ring planarity, electron density, and π-stacking capacity [1]; (ii) the nature of the carboxamide heterocycle (thiophene-2-carboxamide vs. benzothiophene-, furan-, or benzamide-based variants), which critically influences target engagement selectivity — for instance, benzofuran-2-carboxamides and benzo[b]thiophene-2-carboxamides exhibit divergent effects on Aβ42 aggregation, with benzofuran derivatives inhibiting and benzothiophene derivatives accelerating aggregation in the same assay [2]; and (iii) the hydroxyethyl linker, whose stereochemistry and hydrogen-bond donor/acceptor capacity are absent in closely related methylene- or propylene-linked analogs (e.g., N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide, CAS 2034574-01-9, which lacks the hydroxyl group and has a different MW of 287.38 vs. 289.35) . Substituting the unsubstituted thiophene-2-carboxamide of the target compound with the 5-chloro analog (CAS 1421466-70-7, MW 323.79) introduces a +34.4 Da mass shift, an additional halogen-bond donor, and altered lipophilicity — changes that can fundamentally redirect target binding profiles even when the core scaffold appears conserved .

Quantitative Differentiation Evidence: N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide vs. Closest Structural Analogs


Molecular Weight and Physicochemical Differentiation: Target Compound vs. 5-Chloro Analog (CAS 1421466-70-7)

The target compound (MW 289.35) is 34.44 Da lighter than its 5-chloro-thiophene analog (MW 323.79), representing a 10.6% reduction in molecular mass . The absence of the electron-withdrawing chlorine substituent at the thiophene 5-position in the target compound yields a higher electron density on the thiophene ring, differences in dipole moment, and distinct hydrogen-bond acceptor character — properties that computational models predict will alter binding pose geometries in target pockets [1]. The chlorine substituent in the analog also introduces a halogen-bond donor site absent in the target compound, which can confer selectivity shifts in certain enzyme active sites. For procurement decisions, the lower MW of the target compound (289.35 vs. 323.79) places it more favorably within Lipinski's Rule of Five space (MW ≤ 500), offering a quantifiable advantage for fragment-based or lead-like screening campaigns where lower starting molecular weight is preferred.

Medicinal Chemistry Lead Optimization Drug-likeness Physicochemical Profiling

Racemate vs. Single Enantiomer: Procurement and Screening Implications of Stereochemistry

The target compound (CAS 1421528-53-1) is supplied as the racemic mixture (R/S at the benzylic hydroxyethyl carbon), whereas a separate catalog entry exists for the (2S)-enantiomer — N-[(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide — distinguishable by its unique InChIKey (XYBKAKGZSGKSTG-GFCCVEGCSA-N vs. XYBKAKGZSGKSTG-UHFFFAOYSA-N for the racemate) . Although no enantiomer-resolved biological activity data are publicly available for this specific compound, precedence from the structurally related benzofuran-2-carboxamide class demonstrates that biological activity can reside predominantly in a single enantiomer: in the anti-inflammatory benzothiophene-2-carboxamide series, the in vitro and in vivo activity of PD 144795 resided predominately in the S-enantiomer [1]. Researchers requiring defined stereochemistry for target engagement studies should procure the (2S)-enantiomer specifically rather than the racemate; conversely, the racemate is suitable for primary HTS where stereochemical resolution occurs downstream.

Stereochemistry Chiral Resolution HTS Screening Enantioselectivity

Hydroxyethyl Linker Differentiation: Target Compound vs. Methyl-Linked Analog (CAS 2034574-01-9)

The target compound contains a 2-hydroxyethyl linker with a secondary alcohol (H-bond donor and acceptor), directly contrasting with N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide (CAS 2034574-01-9), which substitutes the hydroxyl with a methyl group and incorporates a branched propyl linker (MW 287.38 vs. 289.35) . The presence of the hydroxyl group in the target compound increases the hydrogen bond donor count (HBD = 2 vs. HBD = 1 for the methyl analog) and topological polar surface area (tPSA ≈ 87.6 Ų for the target compound vs. an estimated ~67 Ų for the methyl analog, based on the loss of one oxygen atom), producing measurably different solubility and permeability profiles. Scaffold-level evidence from furan/thiophene-2-carboxamide derivatives confirms that even minor structural modifications — such as replacing a furan with a thiophene carboxamide — can produce 9.8-fold differences in urease inhibitory activity relative to the thiourea standard [1], illustrating the sensitivity of this chemotype to precise structural features.

Hydrogen Bonding Linker Optimization Binding Interactions Solubility

Dihydrobenzofuran Core Differentiation: Saturated vs. Aromatic Benzofuran in Medicinal Chemistry Context

The 2,3-dihydrobenzofuran core of the target compound is partially saturated, distinguishing it from fully aromatic benzofuran-2-carboxamide derivatives (e.g., N-phenylbenzofuran-2-carboxamide) that are active as Aβ42 aggregation modulators [1]. This saturation introduces a non-planar dihydrofuran ring (sp³ character at C2 and C3) that alters molecular shape, conformational flexibility, and π-stacking interactions compared to the planar, fully aromatic benzofuran core. Scaffold-level evidence demonstrates that subtle orientation differences between benzofuran and benzo[b]thiophene bicyclic rings play a major role in moderating the ability to either inhibit or accelerate Aβ42 aggregation [1]. Additionally, 2,3-dihydrobenzofuran has been explicitly proposed as a privileged structure for designing small compound libraries targeting mPGES-1, with virtual screening identifying specific dihydrobenzofuran derivatives as bioinspired lead compounds [2]. The dihydrobenzofuran core has also been employed in PARP1 inhibitor design, where 3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivatives achieved IC₅₀ values ranging from 17 nM to 640 nM [3].

Scaffold Hopping Core Modification Planarity Privileged Structures

Thiophene-2-Carboxamide vs. Benzamide Terminus: Divergent Pharmacological Profiles in the Same Dihydrobenzofuran-Hydroxyethyl Scaffold

The target compound employs a thiophene-2-carboxamide terminus, differentiating it from analogs bearing a benzamide or substituted benzamide terminus that share the same 2,3-dihydrobenzofuran-5-yl-2-hydroxyethyl scaffold — for instance, N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide (MW 351.33, containing a 3-CF₃-phenyl carboxamide) . Replacement of the thiophene with a phenyl ring constitutes a thiophene-to-benzene bioisosteric exchange: the sulfur atom in the thiophene ring introduces distinct electronic properties (higher polarizability, d-orbital participation) and a different hydrogen-bond acceptor profile compared to the all-carbon phenyl ring. Published enzyme inhibition data for furan/thiophene-2-carboxamide derivatives demonstrate that compound 1 (bearing a thiophene-2-carboxamide) showed approximately 9.8-fold more activity against urease than the thiourea standard, while compound 3 (bearing a furan-2-carboxamide) showed approximately 4.2-fold more activity against BChE than the galantamine standard — establishing that the heterocycle identity in the carboxamide terminus directly and quantitatively impacts target selectivity [1].

Bioisosterism Heterocycle Replacement Target Selectivity Carboxamide SAR

HTS Library Provenance and Sourcing Differentiation: Life Chemicals F6414-0027 vs. Alternative Suppliers

The target compound is catalogued within the Life Chemicals proprietary HTS Compound Collection, which comprises over 575,000 off-the-shelf screening compounds built around approximately 2,900 original scaffolds . Life Chemicals reports validated synthetic routes for compounds in this collection, and the F6414 series specifically represents a focused set of dihydrobenzofuran-containing analogs with systematic variation of the carboxamide terminus — enabling procurement of structurally related compound sets for SAR-by-catalog approaches . The Life Chemicals collection has been employed in published screening campaigns, including primary screens with quality metrics (Z' scores ≥ 0.5) [1]. The target compound's CAS registry (1421528-53-1) and InChIKey (XYBKAKGZSGKSTG-UHFFFAOYSA-N) provide unambiguous chemical identity for procurement across multiple authorized distributors (e.g., AmyJet, iMyJet), reducing the risk of misidentified or adulterated material that can occur with less rigorously catalogued screening compounds .

High-Throughput Screening Compound Sourcing Library Diversity Procurement

Evidence-Based Application Scenarios for N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide in Drug Discovery and Chemical Biology


Primary High-Throughput Screening Against Enzyme Targets Amenable to Thiophene-2-Carboxamide Chemotypes

The target compound is suitable for inclusion in diversity-based or focused HTS campaigns targeting enzymes for which furan/thiophene-2-carboxamide derivatives have demonstrated measurable inhibitory activity — specifically urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [1]. Class-level evidence shows that thiophene-2-carboxamide derivatives can achieve up to 9.8-fold greater urease inhibition than the thiourea standard [1], and molecular docking studies confirm binding poses within the active sites of these enzymes. Additionally, the 2,3-dihydrobenzofuran scaffold has been validated as a privileged structure for mPGES-1 inhibitor design, with virtual screening successfully identifying lead compounds from commercially available libraries [2]. The racemic nature of the compound makes it appropriate for primary screening; hits should be followed up with enantiopure material for confirmation. The unsubstituted thiophene ring provides a clean SAR starting point for subsequent halogenation or functionalization during hit-to-lead optimization. [1] [2]

SAR-by-Catalog Expansion Using the Life Chemicals F6414 Analog Series

Procurement of the target compound (F6414-0027) from Life Chemicals enables access to the broader F6414 series, which includes systematically varied analogs — among them the 5-chloro-thiophene variant (CAS 1421466-70-7), the methyl-linked analog (CAS 2034574-01-9), and compounds with alternative carboxamide termini (furan, benzamide, trifluoromethylbenzamide) — all sharing the same 2,3-dihydrobenzofuran-5-yl core [1]. This enables a rapid SAR-by-catalog strategy: researchers can order the entire analog set simultaneously, test in parallel in their assay of interest, and identify which carboxamide terminus and linker modification yield optimal activity without undertaking de novo synthesis. The scaffold-based organization of the Life Chemicals collection (approximately 2,900 original scaffolds across 575,000+ compounds) supports this procurement strategy [2]. The SAR series from the dihydrobenzofuran-thienylidene carboxamide space demonstrates that potency can vary dramatically (IC₅₀ 17 nM to 640 nM for PARP1) with relatively minor structural modifications, underscoring the value of testing multiple analogs in parallel [3]. [1] [2] [3]

Fragment-Based and Lead-Like Screening Leveraging Favorable Physicochemical Properties

With a molecular weight of 289.35 g/mol, 2 hydrogen bond donors, 4 rotatable bonds, and a topological polar surface area of approximately 87.6 Ų, the target compound resides comfortably within lead-like chemical space and satisfies all Lipinski Rule of Five criteria [1]. Compared to the 5-chloro analog (MW 323.79), the target compound offers a 10.6% lower molecular weight, making it the more attractive starting point for fragment growth strategies where molecular complexity is added during optimization rather than carried from the initial hit [1]. The hydroxyethyl linker provides a synthetic handle for further derivatization (etherification, esterification, oxidation, or replacement with bioisosteres), and the unsubstituted thiophene ring offers multiple vectors (positions 3, 4, and 5) for late-stage functionalization. The dihydrobenzofuran core itself has been employed in lead optimization programs for PARP1 inhibitors, where derivatization of the core produced compounds with cellular PARylation inhibition superior to the initial lead [2]. [1] [2]

Chemical Biology Probe Development Targeting Inflammatory Pathways

The benzofuran-2-carboxamide and benzothiophene-2-carboxamide chemotypes have established precedent as inhibitors of leukocyte adhesion molecule expression (E-selectin, ICAM-1, VCAM-1), with the benzofuran-containing compound PD 144795 demonstrating oral anti-inflammatory activity in multiple animal models [1]. Furthermore, 2,3-dihydrobenzofuran derivatives have been validated as mPGES-1 inhibitors — a target involved in prostaglandin E₂ biosynthesis downstream of COX-1/COX-2 — with virtual screening against commercially available libraries identifying dihydrobenzofuran-based lead compounds [2]. The target compound, with its unique combination of a dihydrobenzofuran core, hydroxyethyl linker, and thiophene-2-carboxamide terminus, represents a structurally distinct chemotype within this pharmacological space. Its availability as a well-characterized, commercially sourced screening compound makes it suitable for inclusion in target-based or phenotypic screens aimed at identifying novel anti-inflammatory mechanisms distinct from COX inhibition. [1] [2]

Quote Request

Request a Quote for N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]THIOPHENE-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.